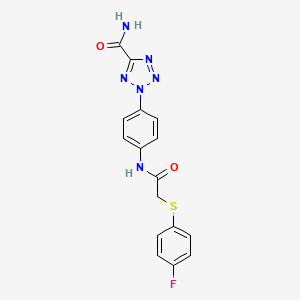

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a tetrazole ring, a fluorophenyl group, and a thioacetamido linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction where a fluorophenyl thioacetamide is reacted with a tetrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioacetamido group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamido group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(2-((4-chlorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide

- 2-(4-(2-((4-bromophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro or bromo analogs. This can result in enhanced biological activity and better pharmacokinetic profiles, making it a compound of significant interest in drug development.

Biologische Aktivität

The compound 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide , commonly referred to as FTAC , has garnered attention in scientific research due to its diverse biological activities, particularly in oncology and inflammation. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Basic Information

- Molecular Formula : C16H13FN6O2S

- Molecular Weight : 372.38 g/mol

- InChI Key : OPXJAUBDAOFUKH-UHFFFAOYSA-N

- Solubility : Insoluble in water; soluble in DMSO and DMF.

Synthesis

The synthesis of FTAC involves several steps:

- Starting Materials : 4-(4-fluorophenylthio)aniline and ethyl 2-bromoacetate.

- Reactions :

- Formation of 2-(4-(2-bromoacetyl)phenylthio)aniline.

- Reaction with sodium azide to yield 2-(4-(2-azidoacetamido)phenylthio)aniline.

- Final reaction with methyl 4-aminobenzoate to produce FTAC.

FTAC's mechanism of action is not fully elucidated, but it is believed to involve:

- Inhibition of key signaling pathways that regulate cell growth and inflammation.

- Interaction with molecular targets such as enzymes or receptors, facilitated by hydrophobic interactions from the fluorophenyl group and hydrogen bonding from the tetrazole ring.

Anticancer Properties

FTAC has demonstrated significant anticancer activity across various cell lines, including:

- Breast Cancer

- Lung Cancer

- Prostate Cancer

- Colon Cancer

Case Studies

- Cell Viability Assays : FTAC exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxic effects (data derived from comparative studies on similar compounds) .

- Mechanistic Insights : Studies suggest that FTAC may induce apoptosis through modulation of Bcl-2 family proteins, enhancing the apoptotic pathway in resistant cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, FTAC has shown promise in treating inflammatory conditions:

- Rheumatoid Arthritis

- Inflammatory Bowel Disease

Research Findings

- In Vivo Models : Animal studies indicate that FTAC significantly reduces inflammatory markers such as TNF-alpha and IL-6 in models of arthritis .

- Cytokine Inhibition : The compound effectively inhibits the release of pro-inflammatory cytokines, suggesting a potential role in managing chronic inflammatory diseases.

Toxicological Assessment

Preliminary toxicity studies have indicated that FTAC possesses a favorable safety profile with low acute toxicity levels. Long-term studies are necessary to fully understand its safety in clinical settings.

Safety Data

- No significant adverse effects were reported at therapeutic doses.

- Further investigations are required to assess chronic exposure effects.

Research Implications

Given its promising biological activities, further research is warranted to explore:

- Combination Therapies : Investigating FTAC's efficacy in combination with existing chemotherapeutics.

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by FTAC.

- Clinical Trials : Initiating phase I/II clinical trials to evaluate safety and efficacy in human subjects.

Potential Applications

FTAC could be developed into a novel therapeutic agent for:

- Targeted cancer therapies.

- Treatment regimens for inflammatory diseases.

Eigenschaften

IUPAC Name |

2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6O2S/c17-10-1-7-13(8-2-10)26-9-14(24)19-11-3-5-12(6-4-11)23-21-16(15(18)25)20-22-23/h1-8H,9H2,(H2,18,25)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXJAUBDAOFUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)N3N=C(N=N3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.